REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1.[CH3:13]N(C)C=O.C(=O)(OC)OC.N1C2C(=CC=CC=2)C=C1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:13][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1 |f:4.5|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
|
348 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
92.8 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
696 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
126 (± 1) °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at −5° C. for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L, three-necked flask equipped with a thermocouple, condenser, and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was then cooled to zero to −5° C.
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a precipitate
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (150 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 45° C. for 24 h
|
Duration
|
24 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C2=CC=CC=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |